Bnysgzuwmunzbm-uhfffaoysa-
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Overview
Description
(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one is a complex organic compound with a unique structure. It belongs to the class of dioxazepines, which are known for their diverse biological activities. The compound’s intricate molecular framework makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the dioxazepine ring: This is achieved through a cyclization reaction involving a suitable diamine and a diacid chloride under controlled conditions.
Introduction of the trityloxy group: This step involves the protection of a hydroxyl group using trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify specific parts of the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide to replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3R,5R)-8-Methyl-9-oxo-2,3,5,9-tetrahydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl acetate
- **(2R,3R,5R)-8-Methyl-9-oxo-2,3,5,9-tetrahydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl chloride
Uniqueness
The uniqueness of (2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one lies in its specific structural features, such as the trityloxy group and the dioxazepine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSGZUWMUNZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.